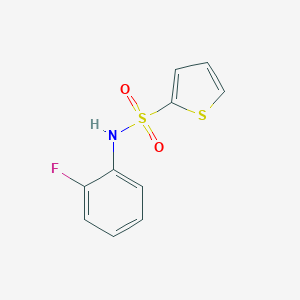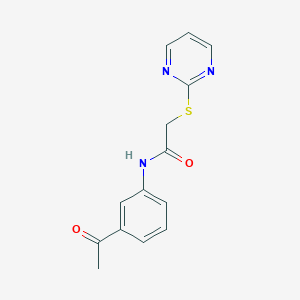![molecular formula C21H20FN3O3S B299314 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide, also known as PF-04971729, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are molecules that regulate numerous physiological processes in the body. Inhibition of FAAH by PF-04971729 has shown potential therapeutic benefits in various preclinical models of pain, anxiety, and inflammation.
Mecanismo De Acción
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. Inhibition of FAAH leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of cannabinoid receptors has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in various tissues, including the brain and spinal cord. Activation of cannabinoid receptors by these endocannabinoids has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects. 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for the study of the role of endocannabinoids in various physiological processes. It has also been shown to produce consistent and reproducible effects in preclinical models of pain, anxiety, and inflammation. However, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its use in certain experimental settings. It also has some off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide. One area of interest is the potential therapeutic benefits of 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide in human diseases such as chronic pain, anxiety disorders, and inflammatory conditions. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic potential. Additionally, the role of endocannabinoids in various physiological processes is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-fluoroaniline to form the intermediate 2-fluoro-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with 2-pyridinemethanol and acetic anhydride to form the final product, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide.
Aplicaciones Científicas De Investigación
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In a rat model of neuropathic pain, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide was shown to significantly reduce pain behavior without producing tolerance or physical dependence. In a mouse model of anxiety, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide was shown to reduce anxiety-like behavior without producing sedation or motor impairment. In a rat model of inflammation, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide was shown to reduce inflammation and improve tissue damage.
Propiedades
Nombre del producto |
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide |
|---|---|
Fórmula molecular |
C21H20FN3O3S |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FN3O3S/c1-16-9-11-18(12-10-16)29(27,28)25(20-8-3-2-7-19(20)22)15-21(26)24-14-17-6-4-5-13-23-17/h2-13H,14-15H2,1H3,(H,24,26) |
Clave InChI |
IXEPYWWVCVDPIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)


![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)



![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)